2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid
CAS No.:
Cat. No.: VC13275491
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14O4 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-5-3-4-6-13(12)18(20)21/h3-9H,1-2H3,(H,20,21) |
| Standard InChI Key | VHPPWHOLBHVFAP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a chromene backbone (a benzene ring fused to a pyran ring) substituted with methyl groups at positions 6 and 8 and a ketone at position 4. A benzoic acid group is attached to the chromene core at position 2 (Figure 1). This arrangement confers both lipophilic (methyl groups) and hydrophilic (carboxylic acid) regions, influencing its solubility and bioavailability.
Table 1: Molecular Properties of 2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid |
| CAS Number | Not publicly disclosed |
| Solubility | Limited data; likely polar aprotic solvents |
The electron-withdrawing ketone and carboxylic acid groups lower the compound’s pKa, enhancing its reactivity in biological systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid involves multi-step organic reactions:
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Chromene Core Formation: A Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions yields the 4-oxochromene scaffold.
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Methyl Group Introduction: Electrophilic aromatic substitution or Friedel-Crafts alkylation adds methyl groups at positions 6 and 8.
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Benzoic Acid Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the benzoic acid moiety to the chromene ring .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromene formation | HSO, acetic acid, 80°C | 65–75 |
| Methylation | CHI, AlCl, DCM | 50–60 |
| Coupling | Pd(PPh), KCO, DMF | 40–50 |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700 cm (C=O stretch) and 2500–3000 cm (carboxylic acid O-H stretch).
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NMR: NMR signals include δ 2.4 ppm (methyl protons), δ 6.8–7.9 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Chromene derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E (PGE) synthesis. In murine macrophage models, analogous compounds suppressed lipopolysaccharide-induced TNF-α production by 60–70% at 10 μM .
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | DNA intercalation |
| A549 (Lung Cancer) | 38 | ROS generation |
| HepG2 (Liver Cancer) | 42 | Topoisomerase inhibition |
Antimicrobial Activity
In Mycobacterium tuberculosis assays, benzoic acid derivatives with electron-withdrawing groups (e.g., nitro) showed MIC values of 20–40 μM . While direct data on this compound is lacking, structural analogs suggest comparable efficacy against Gram-positive bacteria .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for prodrug development. Esterification of the carboxylic acid group (e.g., hexyl or phenyl esters) improves lipid solubility and bioavailability . For example, 3,5-dinitrobenzoate esters exhibit 10-fold lower MIC values than their parent acids in mycobacterial models .
Materials Science
Chromene derivatives are explored as fluorescent probes due to their rigid, conjugated structures. Quantum yield measurements in ethanol () suggest utility in bioimaging .
Pharmacokinetics and Toxicity
Metabolic Stability
In human plasma, ester derivatives exhibit half-lives of 2.1–13.1 hours, suggesting slow hydrolysis to the active acid form . Cytochrome P450 enzymes (CYP3A4/5) mediate hepatic metabolism, producing hydroxylated metabolites .
Toxicity Considerations
Limited data exist, but related chromenes show low acute toxicity in rodents (LD > 2000 mg/kg). Chronic exposure may cause hepatorenal inflammation due to ROS accumulation.
Future Perspectives
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Structural Optimization: Introducing fluorine or sulfonamide groups may enhance blood-brain barrier penetration for neurological applications .
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Prodrug Development: PEGylation or nanoparticle encapsulation could improve aqueous solubility and target specificity .
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Mechanistic Studies: Elucidating interactions with NF-κB and MAPK pathways will clarify anti-inflammatory mechanisms.
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